(R)-N-Benzyl-2,3-dihydroxypropanamide
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Overview
Description
®-N-Benzyl-2,3-dihydroxypropanamide is a chiral organic compound with potential applications in various fields, including medicinal chemistry and organic synthesis. The compound features a benzyl group attached to the nitrogen atom of a 2,3-dihydroxypropanamide backbone, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-Benzyl-2,3-dihydroxypropanamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ®-2,3-dihydroxypropanoic acid and benzylamine.
Amidation Reaction: The key step involves the amidation of ®-2,3-dihydroxypropanoic acid with benzylamine. This reaction is usually carried out in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain pure ®-N-Benzyl-2,3-dihydroxypropanamide.
Industrial Production Methods
In an industrial setting, the production of ®-N-Benzyl-2,3-dihydroxypropanamide may involve:
Large-Scale Amidation: The amidation reaction is scaled up using larger reactors and optimized reaction conditions to ensure high yield and purity.
Continuous Flow Synthesis: Continuous flow reactors may be employed to enhance reaction efficiency and control over reaction parameters.
Automated Purification: Advanced purification techniques, such as automated chromatography systems, are used to streamline the purification process.
Chemical Reactions Analysis
Types of Reactions
®-N-Benzyl-2,3-dihydroxypropanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The amide group can be reduced to form amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles like sodium hydride (NaH) or organolithium reagents are used to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of benzyl-2,3-dioxopropanamide.
Reduction: Formation of benzyl-2,3-dihydroxypropylamine.
Substitution: Formation of various substituted benzyl-2,3-dihydroxypropanamides.
Scientific Research Applications
®-N-Benzyl-2,3-dihydroxypropanamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of chiral drugs and pharmaceutical intermediates.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of complex organic molecules.
Biological Studies: It is employed in studies related to enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-N-Benzyl-2,3-dihydroxypropanamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It may influence biochemical pathways related to metabolism, signal transduction, or cellular regulation.
Comparison with Similar Compounds
Similar Compounds
(S)-N-Benzyl-2,3-dihydroxypropanamide: The enantiomer of ®-N-Benzyl-2,3-dihydroxypropanamide with similar chemical properties but different biological activity.
N-Benzyl-2,3-dihydroxypropanamide: The racemic mixture containing both ® and (S) enantiomers.
N-Benzyl-2,3-dihydroxybutanamide: A structurally similar compound with an additional carbon atom in the backbone.
Uniqueness
®-N-Benzyl-2,3-dihydroxypropanamide is unique due to its specific chiral configuration, which imparts distinct stereochemical properties and biological activity compared to its enantiomers and analogs.
Properties
Molecular Formula |
C10H13NO3 |
---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
(2R)-N-benzyl-2,3-dihydroxypropanamide |
InChI |
InChI=1S/C10H13NO3/c12-7-9(13)10(14)11-6-8-4-2-1-3-5-8/h1-5,9,12-13H,6-7H2,(H,11,14)/t9-/m1/s1 |
InChI Key |
PNVAZIPJZUUYBY-SECBINFHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CNC(=O)[C@@H](CO)O |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C(CO)O |
Origin of Product |
United States |
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